

Technical Guide: L-Leucine-AMC Specificity & Application Profiling

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Compound of Interest

Compound Name: *L-Leucine 7-amido-4-methylcoumarin hydrochloride*

CAS No.: 62480-44-8

Cat. No.: B613042

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Executive Summary: The Specificity Paradox

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is the gold-standard fluorogenic substrate for measuring aminopeptidase activity due to its high sensitivity and dynamic range. However, it presents a significant "specificity paradox": while often marketed as a substrate for Leucine Aminopeptidase (LAP), it is a promiscuous substrate cleaved by a wide family of enzymes, including Aminopeptidase N (CD13), Puromycin-Sensitive Aminopeptidase (PSA), and Cathepsin H.

This guide provides the experimental framework to distinguish these activities. By combining Leu-AMC with selective inhibitors and controlled pH environments, researchers can isolate specific enzymatic contributions in complex biological samples.

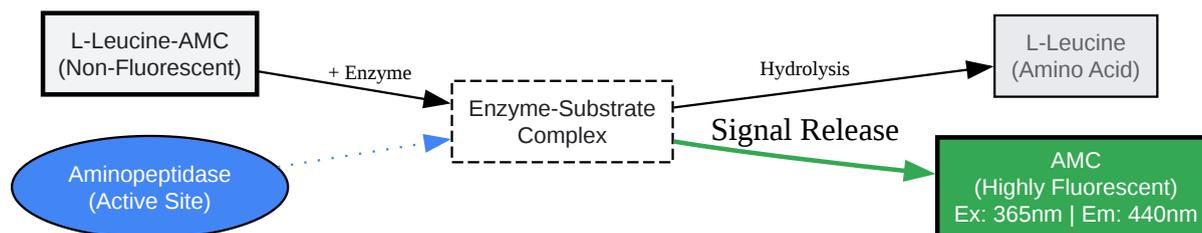
Mechanistic Basis of Detection

Leu-AMC is non-fluorescent in its conjugated state. Hydrolysis of the peptide bond between the leucine and the coumarin moiety releases free 7-amino-4-methylcoumarin (AMC).

- Excitation: 365–380 nm
- Emission: 440–460 nm (Blue fluorescence)

- Dynamic Range: 50–100x more sensitive than colorimetric alternatives like L-Leu-pNA.

Visualization: Hydrolysis Mechanism



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Figure 1: The fluorogenic hydrolysis pathway. The reaction is irreversible under physiological conditions.

Comparative Enzyme Profile

Leu-AMC is not specific to a single enzyme. The table below details the primary enzymes capable of cleaving Leu-AMC and the requisite inhibitors for differentiation.

Enzyme Target	EC Number	Cellular Location	Opt. pH	Key Inhibitors (Differentiation)
Leucine Aminopeptidase (LAP)	3.4.11.1	Cytosol / Microsomal	8.0–8.5	Inhibited by: Bestatin, EDTA, AmastatinResistant to: Puromycin
Aminopeptidase N (APN/CD13)	3.4.11.2	Membrane (Ectoenzyme)	7.0–8.0	Inhibited by: Bestatin, AmastatinResistant to: Puromycin, EDTA (variable)
Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS)	3.4.11.14	Cytosol / Nucleus	7.0–7.5	Inhibited by: Puromycin, BestatinResistant to: E-64
Cathepsin H	3.4.22.16	Lysosome	5.0–6.5	Inhibited by: E-64 (Cysteine protease inhibitor)Note: Has unique aminopeptidase activity

Kinetic Performance Comparison

The

values indicate the affinity of the enzyme for Leu-AMC.[1] Lower

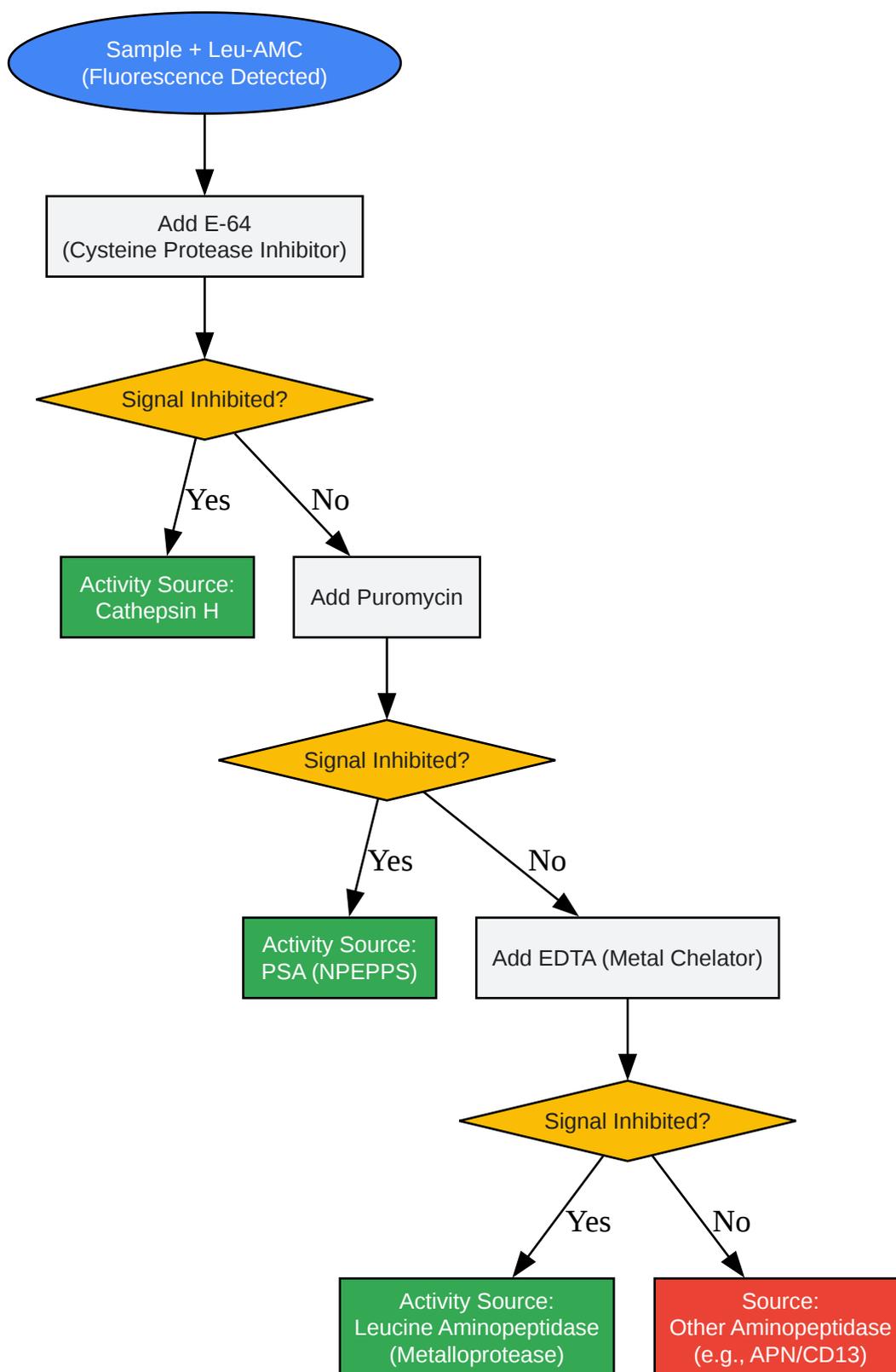
suggests higher affinity.[2]

Enzyme	(Leu-AMC)	/ Turnover	Notes
LAP (Microsomal)	~10–50 μ M	High	Classic target; requires metal ions (,) for full activity.
Cathepsin H	~100 μ M	Moderate	Activity is pH-dependent; acts as an aminopeptidase only at acidic/neutral boundary.
PSA	~20–40 μ M	Moderate	High affinity; often confused with LAP in cytosolic preps.

Experimental Workflow: The Differentiation Logic

To identify the specific protease in a crude extract (e.g., tissue homogenate or cell lysate), you cannot rely on Leu-AMC alone. You must use a subtraction assay using specific inhibitors.

Differentiation Decision Tree



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Figure 2: Logical workflow for identifying the primary enzyme responsible for Leu-AMC hydrolysis in complex mixtures.

Validated Experimental Protocol

Objective: Determine specific LAP activity in cell lysate.

Reagents

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM (activator for LAP).
- Substrate Stock: 10 mM L-Leucine-AMC in DMSO (Store at -20°C, light protected).
- Inhibitors:
 - Bestatin (10 μM final) - Pan-aminopeptidase control.
 - Puromycin (50 μM final) - To exclude PSA.
 - E-64 (10 μM final) - To exclude Cathepsins.[3]
- Stop Solution: 100 mM Sodium Acetate, pH 4.0 (Acidic shift quenches LAP and stabilizes AMC fluorescence).

Procedure

- Sample Prep: Dilute cell lysate in Assay Buffer to approx. 0.1–0.5 mg/mL protein.
- Inhibitor Pre-incubation:
 - Well A: Lysate + Buffer (Total Activity)
 - Well B: Lysate + Puromycin (PSA-free Activity)
 - Well C: Lysate + E-64 (Cathepsin-free Activity)
 - Well D: Lysate + Bestatin (Negative Control/Background)

- Incubate at 37°C for 15 minutes.
- Substrate Addition: Add Leu-AMC to a final concentration of 50 μ M.
- Kinetic Read: Monitor fluorescence () every 1 min for 30 mins at 37°C.
- Calculation:
 - Calculate slope (RFU/min) for the linear portion.
 - Specific LAP Activity

(Slope Well B) - (Slope Well D).
 - Note: If Well B and Well A are identical, PSA is not present. If Well A is significantly higher than Well B, the difference represents PSA contribution.

References

- Matsui, M., et al. (2006). "Leucine aminopeptidases: diversity in structure and function." *Biological Chemistry*.
- Constam, D.B., et al. (1995). "Puromycin-sensitive aminopeptidase: sequence analysis, expression, and functional characterization." *Journal of Biological Chemistry*.
- Barrett, A.J., et al. (1982). "L-trans-Epoxy succinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases." *Biochemical Journal*.
- Schömig, E., et al. (2013). "NPEPPS (Puromycin-Sensitive Aminopeptidase)." *Handbook of Proteolytic Enzymes*.
- Sigma-Aldrich. "L-Leucine-7-amido-4-methylcoumarin hydrochloride Product Information."

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Sources

- 1. Molecular characterization of a puromycin-insensitive leucyl-specific aminopeptidase, PILS-AP - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MEROPS - the Peptidase Database [[ebi.ac.uk](https://www.ebi.ac.uk/merops/)]
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